Loxoprofen-Ringöffnungsverunreinigung

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Loxoprofen Ring-opening Impurity is a degradation product of Loxoprofen, a non-selective nonsteroidal anti-inflammatory drug (NSAID). Loxoprofen itself is used to treat pain and inflammation in musculoskeletal conditions. The ring-opening impurity is formed during the synthesis or degradation of Loxoprofen and is often studied to understand the stability and quality of the drug.

Wissenschaftliche Forschungsanwendungen

Loxoprofen Ring-opening Impurity has several scientific research applications:

Chemistry: Studied to understand the stability and degradation pathways of Loxoprofen.

Biology: Used to investigate the biological effects of degradation products of NSAIDs.

Medicine: Helps in assessing the safety and efficacy of Loxoprofen by understanding its impurities.

Industry: Used as a reference standard in quality control and regulatory compliance

Wirkmechanismus

Target of Action

The primary target of Loxoprofen and its derivatives, including the ring-opening impurity, is the cyclooxygenase (COX) enzyme . This enzyme is responsible for the formation of various biologically active pain, fever, and inflammatory mediators, including prostaglandins, prostacyclin, thromboxane, and arachidonic acid .

Mode of Action

Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity. It is rapidly metabolized to its trans-alcohol form , which is a potent and non-selective inhibitor of cyclooxygenase . The ring-opening impurity likely follows a similar mode of action, although specific studies on this compound are limited.

Biochemical Pathways

The inhibition of COX enzymes by Loxoprofen and its derivatives leads to a reduction in the synthesis of prostaglandins and other inflammatory mediators. This results in decreased inflammation, pain, and fever

Pharmacokinetics

The pharmacokinetics of Loxoprofen and its derivatives involve absorption, distribution, metabolism, and excretion (ADME). Loxoprofen is rapidly metabolized to its active form after administration . .

Result of Action

The result of Loxoprofen’s action is a reduction in pain, inflammation, and fever . As the ring-opening impurity is a derivative of Loxoprofen, it is likely to have similar effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Loxoprofen Ring-opening Impurity involves several steps:

Esterification Reaction: Loxoprofen is reacted with methanol to form an ester compound.

Baeyer-Villiger Rearrangement: The ester compound undergoes a Baeyer-Villiger rearrangement with an oxidant to insert oxygen atoms at the electron-rich end of a carbonyl group.

Ring Opening: The rearranged compound is subjected to strong alkali conditions to open the ring, forming an alcoholic hydroxyl intermediate.

Oxidation: The intermediate is oxidized to form the final ring-opened impurity.

Industrial Production Methods

The industrial production of Loxoprofen Ring-opening Impurity follows similar steps but is optimized for large-scale production. The process avoids using explosive reagents, utilizes easily obtained raw materials, and involves short steps with high yield and simple purification .

Analyse Chemischer Reaktionen

Types of Reactions

Loxoprofen Ring-opening Impurity undergoes various chemical reactions, including:

Oxidation: Conversion of the alcoholic hydroxyl intermediate to a ketone.

Substitution: Reactions involving the replacement of functional groups.

Condensation: Formation of larger molecules from smaller ones by eliminating a small molecule like water.

Common Reagents and Conditions

Oxidants: Used in the Baeyer-Villiger rearrangement and oxidation steps.

Alkali: Strong alkali conditions are required for the ring-opening reaction.

Organic Solvents: Used to dissolve reactants and intermediates

Major Products

The major product formed from these reactions is the Loxoprofen Ring-opening Impurity itself, which is a ketone derivative of the original Loxoprofen molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ibuprofen: Another NSAID with similar anti-inflammatory properties.

Naproxen: A non-selective COX inhibitor used to treat pain and inflammation.

Uniqueness

Loxoprofen Ring-opening Impurity is unique due to its specific formation pathway and the conditions required for its synthesis. Unlike other NSAID impurities, it is formed through a Baeyer-Villiger rearrangement followed by ring opening, making it a distinct degradation product .

Biologische Aktivität

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The compound itself is a prodrug that is metabolized into its active form, which primarily acts as a cyclooxygenase (COX) inhibitor. The Loxoprofen Ring-opening Impurity is a degradation product formed during the synthesis or breakdown of Loxoprofen. Understanding its biological activity is crucial for assessing the stability, safety, and efficacy of Loxoprofen formulations.

Overview of Loxoprofen and Its Impurities

Loxoprofen is primarily used to treat pain and inflammation associated with musculoskeletal disorders. The ring-opening impurity arises from specific synthetic pathways involving esterification and oxidation reactions, which can affect the pharmacological profile of the drug. This impurity is significant not only for its potential biological activities but also for its implications in quality control during pharmaceutical manufacturing.

Chemical Structure

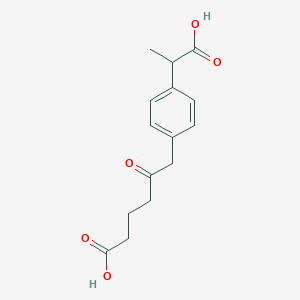

The chemical structure of Loxoprofen Ring-opening Impurity can be represented as follows:

- Molecular Formula : C15H18O5

- CAS Number : 1091621-61-2

The biological activity of Loxoprofen Ring-opening Impurity largely parallels that of Loxoprofen itself, primarily through the inhibition of COX enzymes:

- Target Enzymes : Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

- Mode of Action : Inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation and pain.

The ring-opening impurity may exhibit varying degrees of COX inhibition compared to the parent drug, potentially influencing its therapeutic efficacy and safety profile.

Biological Activity Studies

Research has indicated that the biological activity of Loxoprofen derivatives, including the ring-opening impurity, can differ significantly based on their structural modifications. A study evaluating various loxoprofen derivatives found that some exhibited selective COX-2 inhibition with reduced gastrointestinal toxicity compared to traditional NSAIDs like ibuprofen and diclofenac .

Comparative Analysis of Biological Activity

| Compound Name | COX-1 Inhibition | COX-2 Inhibition | Membrane Permeabilization | Gastric Toxicity |

|---|---|---|---|---|

| Loxoprofen | Moderate | High | Low | Low |

| Ring-opening Impurity | TBD | TBD | TBD | TBD |

| Ibuprofen | High | Moderate | High | High |

| Diclofenac | High | High | Moderate | High |

Note: TBD - To Be Determined based on further studies.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various loxoprofen derivatives, including the ring-opening impurity, to evaluate their COX inhibition and membrane permeability. It was found that some derivatives had improved safety profiles with fewer gastric lesions compared to standard NSAIDs .

- Stability Studies : Research on the stability of Loxoprofen formulations highlighted that the presence of the ring-opening impurity could influence degradation pathways, thereby affecting the overall efficacy and safety profile of the drug .

- Pharmacokinetics : The pharmacokinetic behavior of Loxoprofen indicates rapid metabolism to its active form, which raises questions about how impurities like the ring-opening variant might alter absorption rates or bioavailability .

Eigenschaften

IUPAC Name |

6-[4-(1-carboxyethyl)phenyl]-5-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-10(15(19)20)12-7-5-11(6-8-12)9-13(16)3-2-4-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZUIVGLLMTAMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC(=O)CCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.